

Physical and chemical characteristics of dimethyl-pyrazolyl ethanone derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dimethyl-Pyrazolyl Ethanone Derivatives

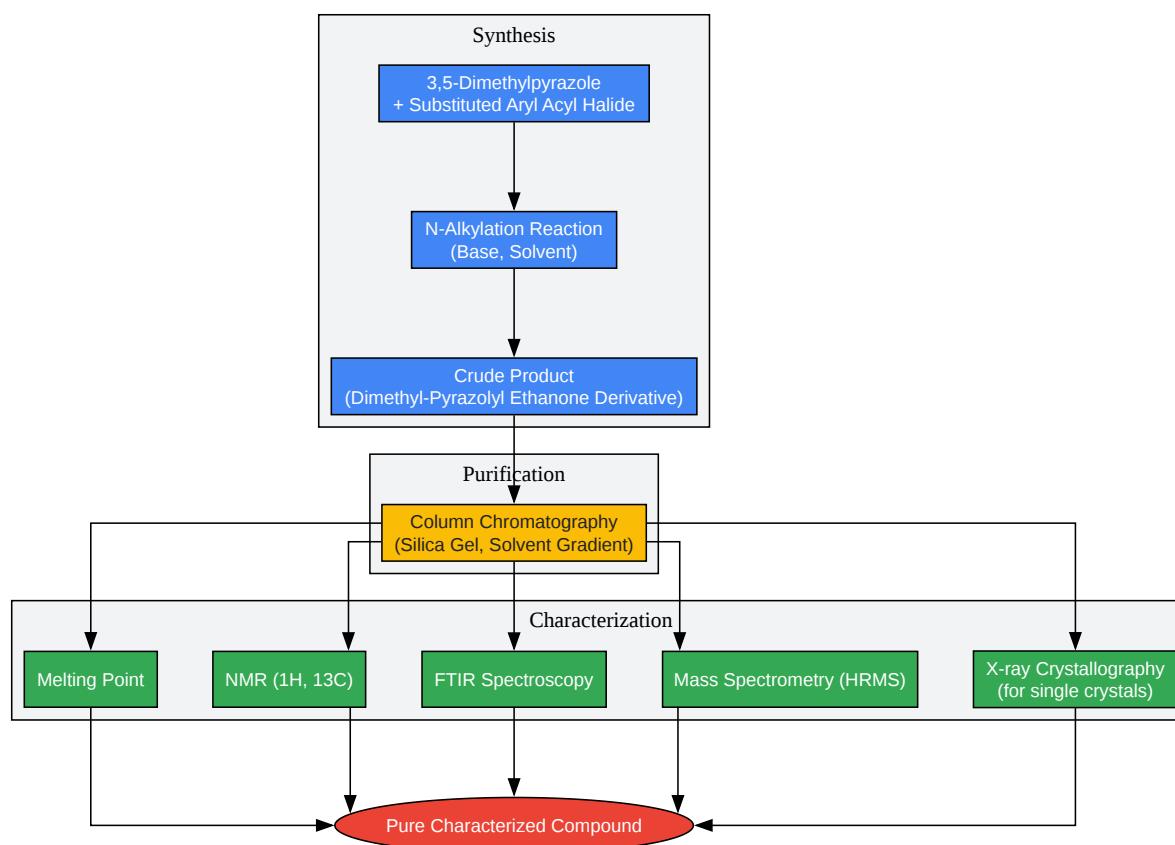
Introduction

Pyrazolyl ethanone derivatives, specifically those containing a dimethyl-pyrazole moiety, represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. These scaffolds are recognized for their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.^{[1][2][3][4]} Their privileged structure provides a robust framework for chemical modification, allowing for the fine-tuning of physicochemical properties to enhance therapeutic potential. This guide provides a comprehensive overview of the physical and chemical characteristics of various dimethyl-pyrazolyl ethanone derivatives, focusing on quantitative data, experimental protocols, and analytical workflows to support researchers and scientists in this field.

General Synthesis and Experimental Workflow

The synthesis of dimethyl-pyrazolyl ethanone derivatives typically involves the reaction of a substituted pyrazole with an appropriate electrophile, or the cyclocondensation of a hydrazine derivative with a β -dicarbonyl compound.^{[2][4]} A common route involves the N-alkylation of 3,5-dimethylpyrazole with a substituted 2-halo-1-arylethanone. The resulting products can be further modified, for instance, by converting the ketone to an oxime.

The general workflow for synthesizing and characterizing these compounds follows a standard procedure of synthesis, purification, and structural elucidation.



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Caption: General experimental workflow from synthesis to characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols based on cited literature.

Synthesis of 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Derivatives

This procedure describes the N-alkylation of 3,5-dimethylpyrazole.

- Preparation of Reagents: Dissolve 3,5-dimethylpyrazole in a suitable solvent such as acetone.^[5] Add a base, typically anhydrous potassium carbonate (K_2CO_3), to the mixture.^[5]
- Reaction: To the stirred suspension, add the appropriate substituted 2-bromo-1-arylethanone derivative.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 14 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).^[5]
- Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.^[5]
- Purification: Purify the crude solid by column chromatography on silica gel, typically using a solvent system like ethyl acetate/n-hexane to yield the pure ethanone derivative.^{[1][5]}

Synthesis of Oxime Derivatives

This protocol outlines the conversion of the ethanone moiety to an oxime.

- Dissolution: Dissolve the synthesized 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivative (1.0 equivalent) in absolute ethanol.^[1]
- Reaction: Add hydroxylamine hydrochloride and sodium hydroxide to the solution.^[1]
- Reflux: Stir the mixture under reflux for a specified time (e.g., 1 hour).^[1]
- Precipitation: After reflux, pour the reaction medium into ice water in a dropwise manner to precipitate the product.^[1]

- Isolation: Filter the formed precipitate, wash it with distilled water, and dry it to obtain the oxime derivative.[1]

Analytical and Purification Methods

- Melting Point (m.p.): Melting points are determined using a capillary melting point apparatus and are typically reported as uncorrected.[1]
- Spectroscopic Analysis:
 - IR Spectra: Recorded on an FTIR spectrometer using KBr disks.[1][2]
 - NMR Spectra: ^1H and ^{13}C NMR spectra are recorded on spectrometers (e.g., 400 MHz) in deuterated solvents like CDCl_3 or DMSO-d_6 , with chemical shifts (δ) expressed in ppm relative to an internal standard (TMS).[1][5]
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using an ESI (Electrospray Ionization) source to confirm the elemental composition.[1]
- Chromatography: Purity is assessed using TLC on silica gel G plates.[2] Purification is performed via column chromatography with silica gel (100-200 mesh).[1][5]

Physical Characteristics

The physical properties of these derivatives, such as melting point and appearance, are fundamental for their identification and handling. The introduction of different aryl substituents significantly influences these characteristics.

Compound/ Derivative	Molecular Formula	M.W. (g/mol)	Melting Point (°C)	Appearance	Ref.
1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone	C ₁₃ H ₁₃ ClN ₂ O	248.71	108-109	White powder	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone	C ₁₃ H ₁₄ N ₂ O	214.27	95-98	White powder	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone	C ₁₄ H ₁₆ N ₂ O	228.29	83-85	White powder	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)ethanone	C ₁₄ H ₁₆ N ₂ O ₂	244.29	87-89	White powder	[1]
1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone	C ₁₇ H ₁₆ N ₂ O	264.33	100-102	White powder	[1]
1-(4-bromophenyl)-2-(3,5-	C ₁₃ H ₁₃ BrN ₂ O	293.16	110-111	White powder	[1]

dimethyl-1H-
pyrazol-1-
yl)ethanone

1-(3,5-
Dimethyl-1-
phenyl-1H- $C_{13}H_{14}N_2O$ 214.27 - Solid [\[6\]](#)
pyrazol-4-
yl)ethanone

1-(1,4-
Dimethyl-1H- $C_7H_{10}N_2O$ 138.17 - - [\[7\]](#)
pyrazol-3-
yl)ethanone

1-(4-((4-
chlorophenyl)
diazenyl)-3,5-
dimethyl-1H- $C_{13}H_{13}ClN_4O$ 276.72 250-253 - [\[3\]](#)
pyrazol-1-
yl)ethanone

Chemical and Spectroscopic Characteristics

Spectroscopic data provide detailed structural information, confirming the successful synthesis and purity of the derivatives.

¹H-NMR Spectroscopy

The proton NMR spectra of dimethyl-pyrazolyl ethanone derivatives show characteristic signals that are diagnostic of the core structure.

- Pyrazole Methyl Protons (-CH₃): Two distinct singlets are typically observed between δ 1.98-2.44 ppm, corresponding to the two methyl groups at positions 3 and 5 of the pyrazole ring.
[\[1\]](#)
- Pyrazole Methine Proton (=CH-): A sharp singlet for the proton at position 4 of the pyrazole ring appears in the range of δ 5.67-6.29 ppm.
[\[1\]](#)
[\[2\]](#)

- Methylene Protons (-CH₂-): The protons of the methylene bridge connecting the pyrazole ring and the ethanone group resonate as a singlet between δ 4.96-6.10 ppm.[1]
- Aromatic Protons (Ar-H): A complex multiplet corresponding to the protons of the aryl substituent is observed in the aromatic region, typically between δ 6.8-8.1 ppm.[1]

Compound/ Derivative	Pyrazole - CH ₃ (ppm)	Pyrazole =CH- (ppm)	-CH ₂ - (ppm)	Ar-H (ppm)	Ref.
1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone	2.17 (s), 2.25 (s)	5.92 (s)	5.42 (s)	7.43-7.53 (m), 7.98-8.04 (m)	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethano-ne	2.17 (s), 2.29 (s)	5.92 (s)	5.46 (s)	7.39-7.70 (m), 7.89-8.04 (m)	[1]
1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone	2.25 (s), 2.41 (s)	6.21 (s)	6.10 (s)	7.24-7.39 (m), 7.98-8.07 (m)	[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectra provide further confirmation of the carbon skeleton.

- Pyrazole Methyl Carbons (-CH₃): Signals appear in the upfield region, typically around δ 10-14 ppm.[1]
- Methylene Carbon (-CH₂-): The signal for the methylene carbon is found around δ 53-56 ppm.[1]
- Pyrazole Ring Carbons: The C4 carbon (=CH) resonates around δ 105-108 ppm, while the substituted C3 and C5 carbons appear further downfield (δ ~140-150 ppm).[1]
- Ketone Carbonyl Carbon (C=O): The carbonyl carbon gives a characteristic signal in the highly deshielded region of δ 187-193 ppm.[1]
- Aromatic Carbons: Signals for the aryl ring carbons are observed between δ 114-140 ppm. [1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify key functional groups, while mass spectrometry confirms the molecular weight and formula.

Compound/Derivative	IR (KBr, cm ⁻¹) Highlights	HRMS (ESI) [M+H] ⁺ (Calculated)	HRMS (ESI) [M+H] ⁺ (Found)	Ref.
1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone	-	249.0750	249.0000	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone	-	215.1140	215.0000	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone	-	229.1296	228.0000	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)ethanone	-	245.1245	245.1000	[1]
1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone	-	265.1296	265.2000	[1]
1-(4-((4-chlorophenyl)diaz恒)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone	1685 (C=O), 1500 (C=N), 810 (C-Cl)	-	-	[3]

Diclofenac-3,5-dimethylpyrazole derivative (3a)	3440 (NH), 1680 (C=O), 1522 (C=N)	-	-	[2]
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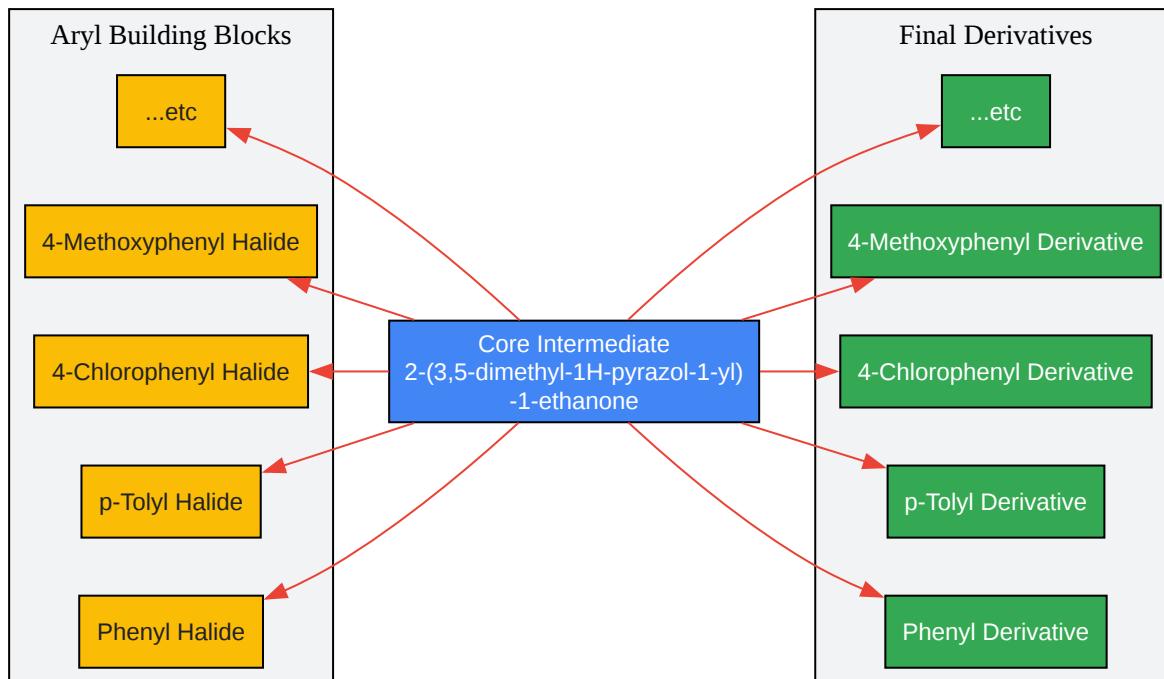
X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray crystallography is the definitive method. While data for dimethyl-pyrazolyl ethanone derivatives are not abundant in the initial search, studies on closely related pyrazole-pyrazoline hybrids demonstrate its application.[\[8\]](#) The analysis provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding intermolecular interactions and guiding drug design.

Compound	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
Pyrazole derivative 4	Triclinic	P1	9.348(2)	9.793(2)	16.366(4)	87.493(6)	87.318(6)	84.676(6)	[8]
Pyrazole-5a	Monoclinic	P2 ₁ /n	21.545(5(17))	7.3813(7)	22.776(6(19))	90	101.09(2(8))	90	[8]

Logical Relationships in Derivative Synthesis

The synthesis of a library of derivatives often follows a logical progression where a central intermediate is first prepared and then diversified by reacting it with various building blocks.

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Caption: Logical relationship in the synthesis of a derivative library.

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- To cite this document: BenchChem. [Physical and chemical characteristics of dimethyl-pyrazolyl ethanone derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276737#physical-and-chemical-characteristics-of-dimethyl-pyrazolyl-ethanone-derivatives>]

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